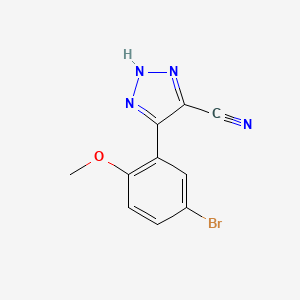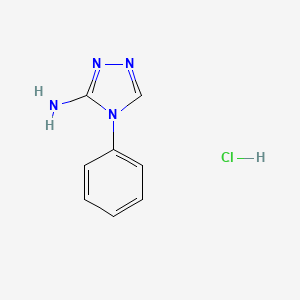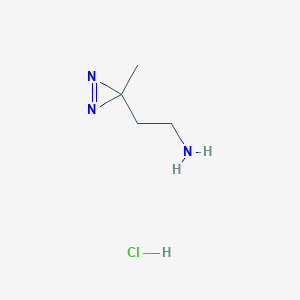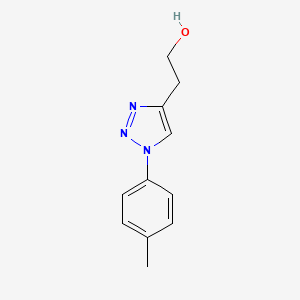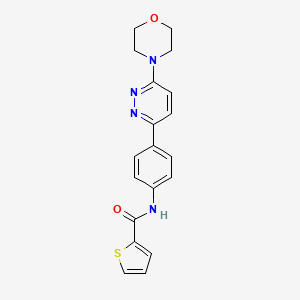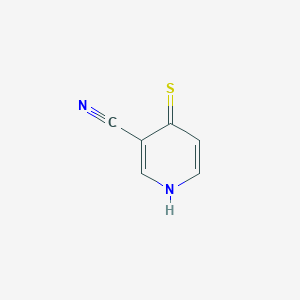
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, also known as PY-3-PY, is an organic compound belonging to the pyrazol-1-yl class of compounds. It is a non-steroidal anti-inflammatory drug (NSAID) and is used in scientific research as a tool to study inflammation and its effects on the body. PY-3-PY has been found to be effective in reducing inflammation and pain in laboratory animals.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Anticancer Agents
This compound is part of the 1H-pyrazolo[3,4-b]pyridine derivatives family, which has been extensively studied for its potential as anticancer agents. The structure of the compound allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Researchers have synthesized various derivatives to optimize their therapeutic potential and selectivity for cancer cells .
Medicinal Chemistry: Drug Design
Due to its structural similarity to purine bases, this compound serves as a key scaffold in drug design, particularly in the development of kinase inhibitors. Kinase inhibitors are crucial in the treatment of diseases where cell signaling pathways are dysregulated, such as cancer and inflammatory disorders .
Biochemistry: Enzyme Inhibition
The pyrazolopyridine core of the compound is known to interact with enzymes, acting as an inhibitor. This interaction is valuable in understanding enzyme mechanisms and can be applied in designing enzyme inhibitors that can regulate metabolic pathways involved in disease states .
Neuroscience: Neuroprotective Agents
Research has indicated that derivatives of this compound may exhibit neuroprotective properties. They can potentially be used to prevent neuronal damage in neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neurochemical pathways .
Molecular Biology: Gene Expression Studies
The compound’s ability to modulate enzymes also extends to those involved in gene expression. It can be used in molecular biology research to study the regulation of genes, which is crucial in understanding various biological processes and diseases .
Chemical Synthesis: Building Blocks
In synthetic chemistry, this compound is used as a building block for constructing more complex molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent in the synthesis of a wide range of heterocyclic compounds .
Material Science: Organic Electronic Materials
The electronic properties of pyrazolopyridine derivatives make them suitable for use in organic electronic materials. They can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to their conductive properties .
Agricultural Chemistry: Pesticide Development
Lastly, the structural framework of this compound is being explored for the development of new pesticides. Its ability to inhibit specific enzymes can be harnessed to control pests that affect crop yields, contributing to agricultural productivity .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which are known targets for neurodegenerative disorders .
Mode of Action
It’s worth noting that compounds with similar structures have shown potential in binding to the active site of cholinesterase enzymes (ache and bche), suggesting a selective inhibition potential . This implies that these compounds might interact with their targets, leading to changes in the normal functioning of these enzymes.
Biochemical Pathways
It’s known that inhibition of ache and mao can affect various biochemical pathways, including the cholinergic and monoaminergic pathways, respectively . These pathways are crucial for various neurological functions, and their disruption can lead to a variety of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
This could potentially have neuroprotective effects, particularly in the context of neurodegenerative disorders .
Action Environment
Factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities of similar compounds .
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAINLTYVFTSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

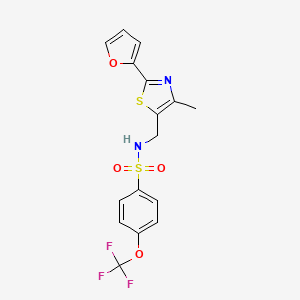
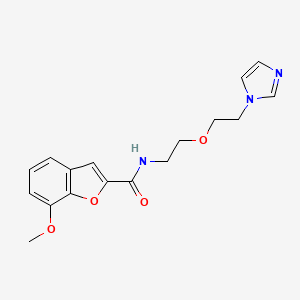

![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)
![2-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2897132.png)
